グリシル-L-バリン

概要

説明

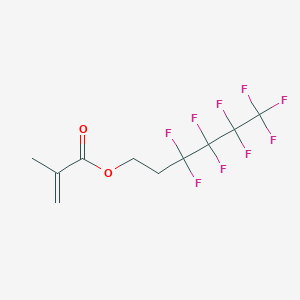

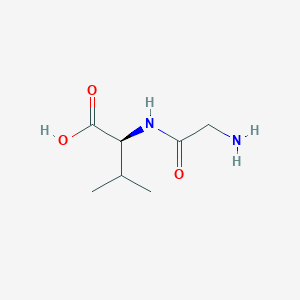

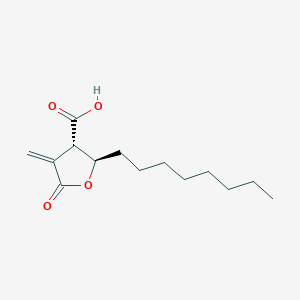

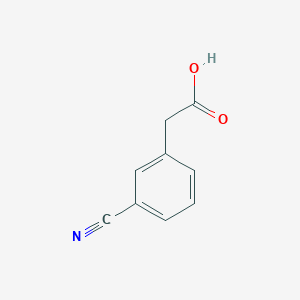

Glycyl-L-valine is a dipeptide composed of glycine and L-valine. It is a derivative of amino acids and is often found as an intermediate in protein metabolism. The compound has the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . Glycyl-L-valine is known for its role in various biochemical processes and is utilized in scientific research for its unique properties.

科学的研究の応用

グリシル-L-バリンは、タンパク質代謝における役割と生化学的特性から、科学研究で広く使用されています。主要な応用には、以下が含まれます。

化学: ペプチド合成とペプチド結合形成の研究におけるモデル化合物として使用されます。

生物学: タンパク質の消化と代謝における役割について調査されています。

医学: 潜在的な治療効果と創薬における構成要素としての可能性が探求されています。

作用機序

グリシル-L-バリンは、主にタンパク質代謝への関与を通じてその効果を発揮します。これは、タンパク質の分解と合成の中間体として機能します。この化合物は、さまざまな酵素や受容体と相互作用し、アミノ基の移動とペプチド結合の形成を促進します。 分子標的は、タンパク質合成と分解において重要な役割を果たすアミノアシルtRNAシンテターゼとペプチダーゼです .

類似の化合物:

グリシル-L-アラニン: アミノ酸組成が異なるが、類似の特性を持つ別のジペプチド。

グリシル-L-ロイシン: バリンの代わりにロイシンを持つ同様の構造。

グリシル-L-フェニルアラニン: フェニルアラニンを含み、異なる生化学的特性を示します。

独自性: グリシル-L-バリンは、グリシンとL-バリンの特定の組み合わせにより、独自の生化学的特性が与えられているため、ユニークです。 タンパク質代謝における役割とさまざまな分野における応用は、研究と産業目的のための貴重な化合物となっています .

生化学分析

Molecular Mechanism

It is known that dipeptides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Glycyl-L-valine is involved in the metabolic pathways of protein digestion and protein metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Glycyl-L-valine can be synthesized through the condensation of glycine and L-valine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In industrial settings, glycyl-L-valine is produced using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Types of Reactions:

Oxidation: Glycyl-L-valine can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form simpler amino acid derivatives.

Substitution: Glycyl-L-valine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

- Oxidation products include oxides and hydroxylated derivatives.

- Reduction products are simpler amino acids or peptides.

- Substitution products vary depending on the substituent introduced .

類似化合物との比較

Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

Glycyl-L-leucine: Similar structure but with leucine instead of valine.

Glycyl-L-phenylalanine: Contains phenylalanine, offering different biochemical properties.

Uniqueness: Glycyl-L-valine is unique due to its specific combination of glycine and L-valine, which imparts distinct biochemical properties. Its role in protein metabolism and its applications in various fields make it a valuable compound for research and industrial purposes .

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879005 | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1963-21-9 | |

| Record name | Glycyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Glycyl-L-valine?

A1: Glycyl-L-valine has a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol. []

Q2: What spectroscopic techniques have been used to characterize Glycyl-L-valine?

A2: Researchers have employed various spectroscopic techniques to characterize Glycyl-L-valine, including:

- Electron Paramagnetic Resonance (EPR): Used to study the free radicals generated in gamma-irradiated Glycyl-L-valine. [, ] ,

- Proton Magnetic Resonance (PMR): Used to investigate the structure and conformation of Glycyl-L-valine in solution, analyzing how the chemical shift of protons varies with pH. []

- Infrared (IR) and Raman Spectroscopy: Utilized to analyze the vibrational modes of Glycyl-L-valine, providing insights into its molecular structure. []

- UV-Visible Spectrophotometry: Employed to study the complexation of Glycyl-L-valine with metal ions and its impact on the electronic transitions within the complex. [, ] ,

Q3: What is known about the crystal structure of Glycyl-L-valine?

A3: Glycyl-L-valine crystallizes as a dihydrate in a monoclinic space group. Interestingly, it exhibits a high Z' value (Z' = 7), meaning there are seven independent molecules in its asymmetric unit. [, ] , This unusual characteristic is thought to influence its hydrogen bonding patterns and contribute to the stability of its crystal structure.

Q4: How is Glycyl-L-valine absorbed in the intestines?

A4: Research suggests that Glycyl-L-valine is absorbed more efficiently in the chick small intestine than its individual amino acid constituents. [] This absorption appears to be a sodium-independent process reliant on aerobic metabolism. Studies also suggest the involvement of an exchange transport mechanism with other amino acids.

Q5: Can Glycyl-L-valine be used in parenteral nutrition?

A5: Yes, research has shown that Glycyl-L-valine can be effectively utilized as a substrate for parenteral nutrition in humans. [] Studies demonstrate its efficient uptake and metabolism, leading to increased plasma concentrations of its constituent amino acids.

Q6: How does Glycyl-L-valine interact with other dipeptides in the intestines?

A6: Studies on chicks indicate a complex interplay between Glycyl-L-valine and other dipeptides during intestinal uptake. Depending on the specific dipeptide involved, Glycyl-L-valine can experience either inhibition or stimulation of its absorption. [] This suggests a complex regulatory mechanism governing peptide absorption in the intestines.

Q7: Does Glycyl-L-valine interact with enzymes?

A7: Yes, Glycyl-L-valine is a substrate for dipeptidases, particularly glycyl-L-valine hydrolase, which breaks it down into glycine and L-valine. [, , ] , , These enzymes play a crucial role in protein digestion and amino acid absorption in the body.

Q8: How does Glycyl-L-valine interact with surfactants?

A8: Studies show that Glycyl-L-valine interacts with surfactants like sodium dodecyl sulfate (SDS) and dodecyltrimethylammonium bromide (DTAB). These interactions affect various physicochemical properties of the surfactant solutions, including critical micelle concentration, surface tension, and thermodynamic parameters. [, , ] , , This information is valuable for understanding the behavior of Glycyl-L-valine in formulations and biological systems.

Q9: Can Glycyl-L-valine impact the activity of other compounds?

A9: Research has shown that Glycyl-L-valine can antagonize the antifungal activity of Polyoxin A against Alternaria kikuchiana. [] This antagonism is attributed to the competitive inhibition of Polyoxin A uptake by Glycyl-L-valine. This finding highlights the potential of dipeptides like Glycyl-L-valine to influence the efficacy of other compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)